Potassium deuteride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

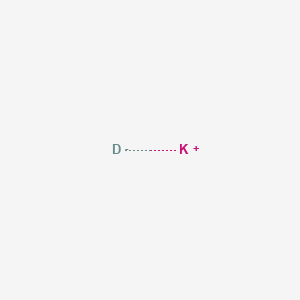

Potassium deuteride is a compound with the formula DK. It has a molecular weight of 41.1124 . It is a type of deuteride, which are compounds that contain deuterium, or heavy hydrogen .

Synthesis Analysis

Deuterides can be prepared by two main methods: direct synthesis with perdeuterated reactants via the routes to the corresponding hydrides, and the deuteration of corresponding hydrides . The direct high-temperature deuteration method produces deuterides via the direct chemical reaction between metals and deuterium gas at high temperatures .Molecular Structure Analysis

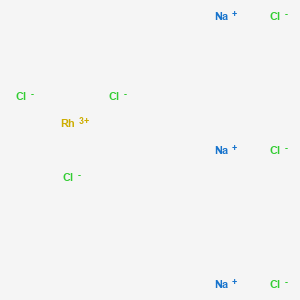

The molecular structure of Potassium deuteride is relatively simple, with one potassium atom (K) and one deuterium atom (D) forming the compound . The structure of deuterides plays a critical role in its properties .Chemical Reactions Analysis

Deuterides can be prepared by the preparation methods of hydrides, but with unique characteristics due to the lack of deuterated raw materials . Deuterium can be absorbed by metals at high temperatures, which usually does not occur at normal temperature and pressure .Physical And Chemical Properties Analysis

Potassium is a member of the group 1 of alkali cations. It is highly reactive and highly soluble in water . Many properties of the ionic metal deuteride salts are similar to those of salts, and they are electrically conductive in the molten state .Scientific Research Applications

Structural and Spectroscopic Studies : Renaudin et al. (2004) investigated alkali borohydrides and their deuterides, including Potassium deuteride, using X-ray and neutron powder diffraction and spectroscopy. They focused on the structural characteristics at different temperatures, providing insights into the behavior of Potassium deuteride under various conditions (Renaudin et al., 2004).

Isotope Effects in Hydrogen-Bonded Crystals : Koval et al. (2002) conducted a study on nuclear quantum effects and changes due to deuteration in hydrogen-bonded potassium-dihydrogen-phosphate crystals. This research is significant for understanding the impact of isotopes like deuterium in Potassium deuteride on the properties of hydrogen-bonded systems (Koval et al., 2002).

Interaction with Nickel Surfaces : Sun et al. (1984) studied the interaction of Potassium and Potassium deuteride on Ni(100) surfaces. Their research provides valuable information on the adsorption characteristics and chemical reactions of Potassium deuteride on metal surfaces, relevant for surface science and material chemistry (Sun et al., 1984).

Mueller Matrix Ellipsometry : Synowicki et al. (2004) utilized Mueller matrix ellipsometry to study deuterated potassium dihydrogen phosphate (DKDP), which is closely related to Potassium deuteride. Their study is significant for applications in high-power laser systems, providing insights into the optical properties of deuterated potassium compounds (Synowicki et al., 2004).

Hydrogen Isotope Separation : Kim et al. (2017) explored the role of deuterium, as in Potassium deuteride, in hydrogen isotope separation using metal-organic frameworks (MOFs). This research is crucial for applications in energy production and scientific research where isotope separation is essential (Kim et al., 2017).

Deuterated Potassium dihydrogen phosphate (DKDP) in Lasers : Carr et al. (2003) investigated the mechanisms of laser-induced damage in DKDP, a material closely related to Potassium deuteride. Their work contributes to understanding the properties of potassium deuteride in high-power laser applications (Carr et al., 2003).

Nonlinear Optical Properties of DKDP : Wang et al. (2016) studied the nonlinear optical properties of DKDP, which are relevant for understanding the behavior of Potassium deuteride in optical applications, especially in laser systems (Wang et al., 2016).

Safety And Hazards

Future Directions

To clarify the long-term effects of potassium and sodium exposure, future research would accomplish the following: Evaluate the first- and second-generation effects of high and low potassium and sodium intakes of both the mother and father in order to identify optimal intakes of these nutrients during reproductive stages of life .

properties

IUPAC Name |

potassium;deuteride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H/q+1;-1/i;1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFVSFVLVRNXFJ-IEOVAKBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HK |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

41.1124 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium deuteride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.